Home > Products > Screening Compounds P94059 > 6-methyl-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]pyridine-3-carboxamide
6-methyl-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]pyridine-3-carboxamide -

6-methyl-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]pyridine-3-carboxamide

Catalog Number: EVT-5297278
CAS Number:
Molecular Formula: C17H20N4O2
Molecular Weight: 312.37 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-methoxy-N-[3-[4-[3-methyl-4-[(6-methyl-3-pyridinyl)oxy]anilino]-6-quinazolinyl]prop-2-enyl]acetamide (CP-724,714)

  • Compound Description: CP-724,714 is an anticancer drug that was discontinued due to hepatotoxicity observed in clinical trials []. It is metabolized by both aldehyde oxidase (AO) and cytochrome P450s (CYPs) in human hepatocytes [].
  • Relevance: While CP-724,714 shares the 6-methyl-3-pyridinyl moiety with 6-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}nicotinamide, its core structure differs significantly. The presence of a quinazoline ring in CP-724,714 is a key difference, as this structural feature is known to be preferentially metabolized by AO []. This compound highlights the impact of structural modifications on metabolic pathways and potential toxicity.
  • Compound Description: [2-13C]methyl MDL-899 is a stable isotope-labeled version of an antihypertensive agent, synthesized for use in metabolic studies [].

3-methyl-N-(1-oxy-3',4',5',6'-tetrahydro-2'H-[2,4'-bipyridine]-1'-ylmethyl)benzamide (ABT-670)

  • Compound Description: ABT-670 is an orally bioavailable dopamine D4 agonist developed for the potential treatment of erectile dysfunction []. It exhibits superior oral bioavailability compared to earlier arylpiperazine analogs due to reduced metabolism rates [].

6-methyl-N-(7-methyl-8-(((2S,4S)-2-methyl-1-(4,4,4-trifluoro-3-(trifluoromethyl)butanoyl)piperidin-4-yl)oxy)[1,2,4]triazolo[1,5-a]pyridin-6-yl)nicotinamide (5a)

  • Compound Description: Compound 5a is a potent and orally bioavailable retinoic acid receptor-related orphan nuclear receptor γt (RORγt) inverse agonist []. It demonstrates strong inhibitory activity against IL-17A production both in vitro and in vivo [].

N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716)

  • Compound Description: SR141716 is a potent and selective antagonist for the CB1 cannabinoid receptor []. Its binding mode has been extensively studied using computational methods and structure-activity relationships [].

5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}methyl)-2-thiophenecarboxamide

  • Compound Description: This compound is a factor Xa inhibitor with reported polymorphic forms, including modifications I and II, and an amorphous form [].

1-[(6-Chloro-3-pyridinyl)methyl]-2-imidazolidine

  • Compound Description: This compound is the N-desnitro metabolite of the insecticide imidacloprid and exhibits similar potency to nicotine as an inhibitor of -nicotine binding at the rat recombinant α4β2 neuronal nicotinic acetylcholine receptor (nAChR) [].

N-[3-chloro-4-[[[2-(methylamino)-6-(2-pyridinyl)-4-pyrimidinyl]amino]methyl]phenyl]methanesulfonamide (GPR39-C3)

  • Compound Description: GPR39-C3 is described as a “GPR39-selective” agonist used as a reference compound in a study investigating novel GPR39 agonists [].

Properties

Product Name

6-methyl-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]pyridine-3-carboxamide

IUPAC Name

6-methyl-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]pyridine-3-carboxamide

Molecular Formula

C17H20N4O2

Molecular Weight

312.37 g/mol

InChI

InChI=1S/C17H20N4O2/c1-13-4-5-15(12-19-13)17(22)20-11-14-3-2-6-18-16(14)21-7-9-23-10-8-21/h2-6,12H,7-11H2,1H3,(H,20,22)

InChI Key

FDMMYHXWUMCMOC-UHFFFAOYSA-N

SMILES

CC1=NC=C(C=C1)C(=O)NCC2=C(N=CC=C2)N3CCOCC3

Canonical SMILES

CC1=NC=C(C=C1)C(=O)NCC2=C(N=CC=C2)N3CCOCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.